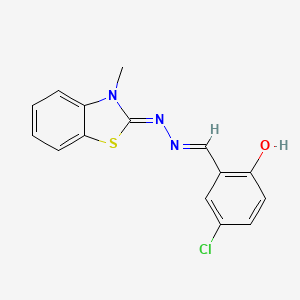![molecular formula C20H20N2O3 B5986445 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide, also known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various neurological disorders. DMQX is a non-competitive antagonist of the AMPA receptor, which plays a crucial role in the transmission of excitatory signals in the brain.
作用机制
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide is a non-competitive antagonist of the AMPA receptor, which is one of the three major types of ionotropic glutamate receptors in the brain. The AMPA receptor plays a crucial role in the transmission of excitatory signals in the brain, and its overactivation can lead to excitotoxicity, which is implicated in various neurological disorders. This compound binds to a specific site on the AMPA receptor, thereby preventing the binding of glutamate and blocking the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. This compound has been shown to reduce the release of glutamate and other neurotransmitters, which may contribute to its neuroprotective effects. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in various neurological disorders. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, which allows for precise modulation of excitatory signals in the brain. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound also has some limitations for lab experiments, including its relatively low solubility in water, which may require the use of organic solvents. This compound also has a relatively short half-life, which may limit its duration of action in vivo.
未来方向
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has significant potential for future research in various neurological disorders. Future research could focus on optimizing the synthesis of this compound to improve its potency, selectivity, and stability. Future research could also focus on developing novel formulations of this compound to improve its solubility and duration of action in vivo. Additionally, future research could focus on investigating the potential therapeutic applications of this compound in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
合成方法
The synthesis of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide involves several steps, including the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3,5-dimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the amine group with benzoyl chloride to produce this compound. The purity of this compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to have neuroprotective effects, which may be attributed to its ability to block the AMPA receptor, thereby reducing excitotoxicity and oxidative stress in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
3,5-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-15(18-6-4-5-7-19(18)22-13)12-21-20(23)14-9-16(24-2)11-17(10-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDOFPVLNZXRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![1-(1-azocanyl)-3-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5986381.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B5986401.png)

![ethyl 4-(2-methoxyethyl)-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinecarboxylate](/img/structure/B5986418.png)
![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)

![1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)
![4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5986456.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![2-[{[(ethoxycarbonyl)(2-methoxy-2-oxoethyl)amino]methyl}(hydroxy)phosphoryl]-3-phenylpropanoic acid](/img/structure/B5986465.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986470.png)
